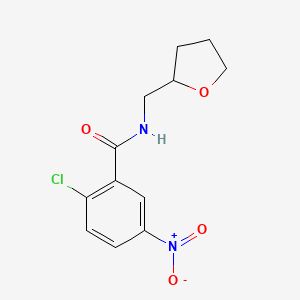
4-butoxy-N-3-isoxazolylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-3-isoxazolylbenzamide, also known as BINA, is a potent and selective inhibitor of the protein kinase CK1α. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
科学研究应用
4-butoxy-N-3-isoxazolylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-butoxy-N-3-isoxazolylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been found to reduce the formation of amyloid-beta plaques in Alzheimer's disease models and improve cognitive function in animal studies. In Parkinson's disease research, 4-butoxy-N-3-isoxazolylbenzamide has been shown to protect neurons from oxidative stress and improve motor function in animal models.
作用机制
4-butoxy-N-3-isoxazolylbenzamide selectively inhibits the protein kinase CK1α, which plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1α, 4-butoxy-N-3-isoxazolylbenzamide disrupts these processes and induces cell death in cancer cells. In Alzheimer's disease models, 4-butoxy-N-3-isoxazolylbenzamide reduces the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of amyloid-beta. In Parkinson's disease models, 4-butoxy-N-3-isoxazolylbenzamide protects neurons from oxidative stress by activating the Nrf2-ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
4-butoxy-N-3-isoxazolylbenzamide has been shown to have potent biochemical and physiological effects in various disease models. In cancer cells, 4-butoxy-N-3-isoxazolylbenzamide induces cell death by inhibiting CK1α and disrupting cell cycle progression. In Alzheimer's disease models, 4-butoxy-N-3-isoxazolylbenzamide reduces the formation of amyloid-beta plaques by inhibiting beta-secretase activity. In Parkinson's disease models, 4-butoxy-N-3-isoxazolylbenzamide protects neurons from oxidative stress by activating the Nrf2-ARE pathway. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been found to improve cognitive function in Alzheimer's disease models and motor function in Parkinson's disease models.
实验室实验的优点和局限性
One of the main advantages of 4-butoxy-N-3-isoxazolylbenzamide is its high selectivity for CK1α, which allows for specific targeting of this protein kinase in various disease models. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 4-butoxy-N-3-isoxazolylbenzamide is its poor solubility in aqueous solutions, which can make it challenging to administer in animal studies.
未来方向
There are several future directions for 4-butoxy-N-3-isoxazolylbenzamide research. One area of focus is the development of more potent and selective CK1α inhibitors based on the structure of 4-butoxy-N-3-isoxazolylbenzamide. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-butoxy-N-3-isoxazolylbenzamide in various disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-butoxy-N-3-isoxazolylbenzamide in humans and determine its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease.
合成方法
The synthesis of 4-butoxy-N-3-isoxazolylbenzamide involves the reaction of 3-isoxazolylbenzoyl chloride with butylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been optimized to produce high yields of 4-butoxy-N-3-isoxazolylbenzamide with excellent purity.
属性
IUPAC Name |
4-butoxy-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-9-18-12-6-4-11(5-7-12)14(17)15-13-8-10-19-16-13/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMNYRMYWJWCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1,2-oxazol-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)
![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)
![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)

![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)